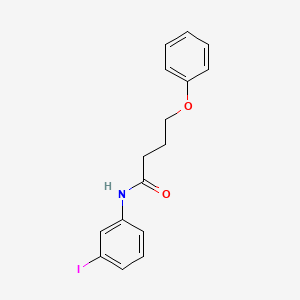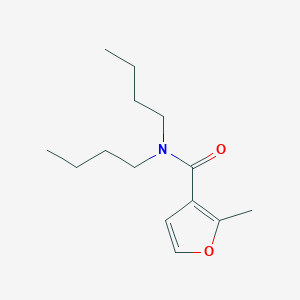![molecular formula C16H23N3O B4750471 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one, commonly known as DM-PU-01, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PU-01 belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities.
Mécanisme D'action
The exact mechanism of action of DM-PU-01 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. DM-PU-01 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. These mechanisms of action may contribute to the antitumor and anti-inflammatory activities of DM-PU-01.
Biochemical and Physiological Effects:
DM-PU-01 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DM-PU-01 has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, DM-PU-01 has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. These biochemical and physiological effects of DM-PU-01 may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
DM-PU-01 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and high yield. It has also been shown to have low toxicity in various cell lines, making it a viable candidate for in vitro studies. However, DM-PU-01 has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and efficacy. Additionally, DM-PU-01 has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for the research and development of DM-PU-01. One potential direction is to investigate its efficacy and safety in animal models and clinical trials. This will provide valuable information on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Another direction is to explore its molecular targets and signaling pathways in order to better understand its mechanism of action. Additionally, the synthesis of DM-PU-01 can be optimized to improve its solubility and bioavailability, which may enhance its efficacy. Finally, the development of novel derivatives of DM-PU-01 may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Applications De Recherche Scientifique
DM-PU-01 has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. DM-PU-01 has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DM-PU-01 has been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-7-8-14(11-13(12)2)19-15(20)17-16(18-19)9-5-3-4-6-10-16/h7-8,11,18H,3-6,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUBTLQQKANJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3(N2)CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4750405.png)
![N-(3-methoxypropyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4750406.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750424.png)
![5-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750429.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4750439.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4750447.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4750453.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide](/img/structure/B4750463.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4750464.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)
